Hidrocloruro de éster etílico de L-triptófano

Descripción general

Descripción

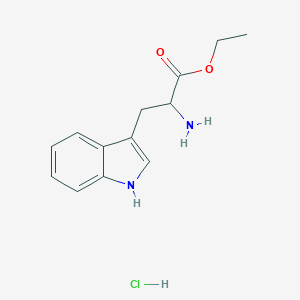

L-Tryptophan ethyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan. It is commonly used in peptide synthesis and various biochemical applications. The compound has the molecular formula C13H16N2O2·HCl and a molecular weight of 268.74 g/mol .

Aplicaciones Científicas De Investigación

L-Tryptophan ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Serves as a substrate in enzymatic studies and as a probe for studying protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including its role in bypassing defective amino acid transport in certain diseases.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Tryptophan ethyl ester hydrochloride can be synthesized through the esterification of L-tryptophan with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-tryptophan with ethanol and hydrochloric acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of L-Tryptophan ethyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

L-Tryptophan ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form L-tryptophan and ethanol.

Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Hydrolysis: L-Tryptophan and ethanol.

Oxidation: Various oxidized indole derivatives.

Substitution: Acylated or alkylated derivatives of L-tryptophan.

Mecanismo De Acción

L-Tryptophan ethyl ester hydrochloride exerts its effects primarily through its conversion to L-tryptophan, which is a precursor to serotonin and melatonin. The compound can cross cell membranes more easily than L-tryptophan due to its ester group, making it useful in bypassing defective transport mechanisms. Once inside the cell, it is hydrolyzed to release L-tryptophan, which then participates in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- L-Tryptophan methyl ester hydrochloride

- L-Tryptophan benzyl ester

- L-Phenylalanine benzyl ester hydrochloride

- L-Methionine methyl ester hydrochloride

Uniqueness

L-Tryptophan ethyl ester hydrochloride is unique due to its specific ester group, which enhances its lipid solubility and membrane permeability. This makes it particularly useful in studies involving amino acid transport and metabolism. Compared to its methyl and benzyl ester counterparts, the ethyl ester provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

Actividad Biológica

L-Tryptophan ethyl ester hydrochloride (L-TEEH) is a derivative of the essential amino acid L-tryptophan, known for its potential biological activities. This compound has garnered attention due to its effects on various physiological processes, including neurotransmission, cardiovascular function, and its role in metabolic disorders. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of L-TEEH.

- Molecular Formula : C₁₃H₁₆N₂O₂·HCl

- Molecular Weight : 268.7 g/mol

- CAS Number : 2899-28-7

- Melting Point : 220-225 °C (dec.) .

Cardiovascular Effects

Research indicates that L-Tryptophan ethyl ester hydrochloride has significant cardiovascular effects. A study demonstrated that acute administration of L-TEEH resulted in a decrease in mean arterial pressure (MAP) and heart rate (HR) in animal models. This effect is attributed to the blockade of voltage-operated calcium channels (VOCC) in vascular smooth muscle cells, leading to vasodilation of small mesenteric arteries .

Table 1: Effects of L-Tryptophan Ethyl Ester on Blood Pressure

| Dosage (mg/kg) | MAP Change (mmHg) | HR Change (bpm) |

|---|---|---|

| 5 | -10 | -5 |

| 10 | -15 | -10 |

| 50 | -25 | -20 |

Data derived from experimental studies on Sprague-Dawley rats .

Neurotransmitter Modulation

L-Tryptophan ethyl ester hydrochloride also influences serotonin metabolism. In a clinical study involving patients with Hartnup disorder, L-TEEH administration led to a significant increase in serum tryptophan levels, which subsequently normalized cerebrospinal fluid concentrations of 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite . This suggests that L-TEEH can effectively bypass gastrointestinal absorption defects associated with certain metabolic disorders.

Table 2: Serum and CSF Levels Post-L-TEEH Administration

| Parameter | Baseline Level | Post-Treatment Level |

|---|---|---|

| Serum Tryptophan (µM) | 20 ± 6 | 66 ± 15 |

| CSF Tryptophan (µM) | 1.0 ± 0.2 | 2.3 |

| CSF 5-HIAA (ng/ml) | 21 ± 2 | 33 |

Results from an open-label study over an eight-month period .

Potential Use in Metabolic Disorders

The ability of L-TEEH to enhance tryptophan bioavailability makes it a candidate for therapeutic applications in conditions such as Hartnup disorder and possibly other metabolic syndromes where serotonin levels are dysregulated. The compound's safety profile was favorable, with no observed toxicity over prolonged treatment periods .

Role in Gut Microbiota Modulation

Emerging studies suggest that L-Tryptophan ethyl ester may influence gut microbiota composition. A study indicated that indole production from dietary tryptophan is modulated by gut bacteria, which may be affected by the administration of tryptophan derivatives like L-TEEH . This highlights the potential for broader implications in gastrointestinal health and disease management.

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-28-7 | |

| Record name | L-Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-tryptophanate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tryptophanate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using L-Tryptophan ethyl ester hydrochloride in the synthesis of S(+)- and R(-)-3-(2-aminopropyl)indole?

A: L-Tryptophan ethyl ester hydrochloride serves as a crucial starting material in the stereospecific synthesis of S(+)- and R(-)-3-(2-aminopropyl)indole, also known as α-methyltryptamine []. This compound exhibits chirality, meaning it exists in two non-superimposable mirror-image forms (enantiomers). Notably, only the R-isomer of α-methyltryptamine demonstrates psychotomimetic properties. The synthesis utilizes L-Tryptophan ethyl ester hydrochloride to ensure the production of the desired enantiomer with high optical purity. This is critical because the biological activity of chiral molecules often differs significantly between enantiomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.